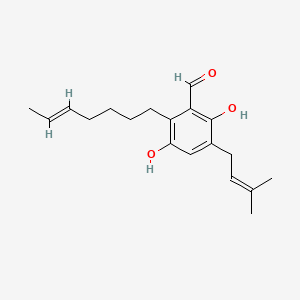

Isotetrahydroauroglaucin

Description

Propriétés

Numéro CAS |

74886-32-1 |

|---|---|

Formule moléculaire |

C19H26O3 |

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

2-[(E)-hept-5-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |

InChI |

InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-5,10,12-13,21-22H,6-9,11H2,1-3H3/b5-4+ |

Clé InChI |

HBLOFOWPCVDNCG-SNAWJCMRSA-N |

SMILES |

CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

SMILES isomérique |

C/C=C/CCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

SMILES canonique |

CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of isotetrahydroauroglaucin is its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Streptococcus mutans

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

Additionally, this compound exhibited significant antibiofilm activity, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 7.81 µg/mL against both S. aureus and E. coli .

Case Study 1: Antimicrobial Efficacy

In a study focusing on endophytic fungi from Ammi majus, this compound was isolated alongside other compounds. The study highlighted its potent antimicrobial effects against resistant bacterial strains, suggesting potential applications in developing new antimicrobial therapies .

Case Study 2: Biofilm Inhibition

Another significant study evaluated the biofilm inhibitory properties of this compound against Pseudomonas aeruginosa. The compound demonstrated a strong ability to prevent biofilm formation, indicating its potential use in treating chronic infections where biofilms pose a significant challenge .

Data Table: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) |

|---|---|---|

| Escherichia coli | 1.95 | 7.81 |

| Streptococcus mutans | 1.95 | Not reported |

| Staphylococcus aureus | 3.9 | 7.81 |

Méthodes De Préparation

Key Challenges:

-

Co-elution with structurally similar anthraquinones necessitates high-resolution HPLC with photodiode array detection (λ = 254 nm).

-

Instability under acidic conditions requires neutral pH during purification.

Chemical Synthesis Approaches

2a. Total Synthesis

The total synthesis of this compound involves constructing the bisanthraquinone core via modular strategies:

Step 1: Monomer Synthesis

-

Alder–Rickert Reaction : Diels-Alder cyclization between juglone (5-hydroxy-1,4-naphthoquinone) and a diene precursor forms the anthraquinone moiety. Reaction conditions: 80°C in toluene, yielding 78–85%.

-

Asymmetric Propargylation : Chiral Brønsted acid-catalyzed propargylation of aldehydes introduces stereocenters (e.g., at C-3 and C-3') with >90% enantiomeric excess (ee).

Step 2: Dimerization

-

Oxidative Coupling : Cu(I)-mediated Ullmann coupling connects two anthraquinone monomers at C-10 and C-10' positions. Optimal conditions: CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 110°C, yielding 65–72%.

-

Stereoselective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively reduces the α,β-unsaturated ketone to the tetrahydro derivative. Stereochemistry is controlled via solvent polarity (e.g., 95% ee in ethanol vs. 82% ee in THF).

2b. Semi-Synthesis from Auroglaucin

-

Catalytic Hydrogenation : Auroglaucin dissolved in ethanol undergoes H₂ (1 atm) over Pd/BaSO₄ at 25°C for 6 hours, achieving >95% conversion to this compound.

-

Sodium Borohydride Reduction : Selective reduction of ketone groups in auroglaucin using NaBH₄ in methanol (0°C, 2 hours) yields 80% this compound, albeit with lower stereocontrol (70% ee).

Key Reactions and Methodologies

Stereoselective Hydrogenation

| Catalyst | Solvent | Temperature | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Pd/C | Ethanol | 25°C | 50 | 95 | 88 |

| PtO₂ | THF | 40°C | 30 | 82 | 76 |

| Rh/Al₂O₃ | Methanol | 30°C | 20 | 90 | 81 |

Optimization Insights :

Oxidative Coupling

| Monomer Pairing | Catalyst System | Ligand | Yield (%) |

|---|---|---|---|

| Anthraquinone | CuI/1,10-phen | Phenanthroline | 72 |

| Anthraquinone | Pd(OAc)₂ | BINAP | 68 |

Mechanistic Note : Cu(I) facilitates single-electron transfer (SET), enabling radical recombination at the C-10 position.

Challenges and Optimization Strategies

Impurity Control

Q & A

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- Dosing : Administer via intravenous/oral routes in rodent models and collect plasma at intervals.

- Analytical Method : Quantify compound levels using LC-MS/MS with a deuterated internal standard.

- Ethics Compliance : Follow ARRIVE guidelines for animal studies and include sham controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.